N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215370-10-7
VCID: VC4281975
InChI: InChI=1S/C18H20ClN3O2S2.ClH/c1-21(2)9-5-10-22(17(23)14-6-4-11-25-14)18-20-15-13(24-3)8-7-12(19)16(15)26-18;/h4,6-8,11H,5,9-10H2,1-3H3;1H
SMILES: CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CS3.Cl
Molecular Formula: C18H21Cl2N3O2S2
Molecular Weight: 446.41

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride

CAS No.: 1215370-10-7

Cat. No.: VC4281975

Molecular Formula: C18H21Cl2N3O2S2

Molecular Weight: 446.41

* For research use only. Not for human or veterinary use.

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride - 1215370-10-7

Specification

CAS No. 1215370-10-7
Molecular Formula C18H21Cl2N3O2S2
Molecular Weight 446.41
IUPAC Name N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C18H20ClN3O2S2.ClH/c1-21(2)9-5-10-22(17(23)14-6-4-11-25-14)18-20-15-13(24-3)8-7-12(19)16(15)26-18;/h4,6-8,11H,5,9-10H2,1-3H3;1H
Standard InChI Key MHEHKKYZPUAWBK-UHFFFAOYSA-N
SMILES CN(C)CCCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=CS3.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride is C₁₈H₂₁Cl₂N₃O₂S₂, with a molecular weight of 446.4 g/mol . The structure combines a benzo[d]thiazole ring substituted with chlorine and methoxy groups at positions 7 and 4, respectively, linked via a carboxamide bridge to a thiophene ring. The tertiary amine side chain (3-(dimethylamino)propyl) and hydrochloride counterion enhance solubility in polar solvents.

Key Structural Components

  • Benzo[d]thiazole core: A bicyclic aromatic system common in bioactive molecules, particularly kinase inhibitors and antimicrobial agents.

  • Thiophene-carboxamide linkage: Provides conformational rigidity and potential hydrogen-bonding interactions.

  • Dimethylaminopropyl side chain: Introduces basicity and cationic character under physiological conditions .

PropertyValueSource
Molecular FormulaC₁₈H₂₁Cl₂N₃O₂S₂
Molecular Weight446.4 g/mol
CAS Registry Number1215370-10-7
Physical StateSolid (predicted)

Synthesis and Structural Analogues

While no explicit synthesis protocol exists for this compound in the literature, its structure suggests a multi-step route analogous to reported benzothiazole-thiophene conjugates. A plausible pathway involves:

Core Assembly

  • Benzo[d]thiazole formation: Condensation of 2-amino-4-methoxy-6-chlorobenzenethiol with a carbonyl source (e.g., chloroacetyl chloride) under basic conditions .

  • Thiophene-carboxamide coupling: Activation of thiophene-2-carboxylic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) followed by reaction with the benzothiazole amine .

  • Side chain incorporation: Alkylation of the secondary amine with 3-(dimethylamino)propyl chloride, followed by hydrochloride salt formation .

Comparative Analysis with Analogues

Compounds such as 3-amino-6-phenyl-N-(3-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide (synthesized in ) share similar carboxamide bridging strategies. Key differences include:

  • Replacement of the benzo[d]thiazole with a thienopyridine system.

  • Use of trifluoromethylphenyl substituents instead of dimethylaminopropyl groups .

Physicochemical Properties

Experimental data for this compound are sparse, but predictions can be made based on structural analogs:

Solubility and Lipophilicity

  • LogP: Estimated at ~2.5 (moderate lipophilicity due to aromatic rings and basic side chain).

  • Aqueous solubility: Enhanced by the hydrochloride salt, likely >10 mg/mL in water .

Stability

  • pH sensitivity: The dimethylamino group may protonate in acidic conditions, increasing solubility.

  • Photostability: Benzothiazole and thiophene systems are generally stable under ambient light .

Research Gaps and Future Directions

  • Synthetic optimization: Develop scalable routes with improved yields (current analog syntheses report ~45% yields for similar steps) .

  • Pharmacological profiling: Screen for activity against STING, kinases, or antimicrobial targets.

  • ADMET studies: Evaluate absorption, distribution, and toxicity using in vitro models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator